molecular formula C17H22IN5O2 B13770010 Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide CAS No. 69766-32-1

Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide

Cat. No.: B13770010
CAS No.: 69766-32-1
M. Wt: 455.3 g/mol
InChI Key: BDMVTMSTLZICOM-UHFFFAOYSA-M
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Description

The compound "Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide" is a quaternary ammonium salt featuring a dimethylcarbamate group, a dimethylamino substituent, and a 3-pyridylazo phenyl moiety. Its structure combines a carbamate ester with azo and pyridyl groups, which are critical for its biological activity and physicochemical properties . The methiodide (quaternary) form enhances its stability and interaction with acetylcholinesterase (AChE), similar to other quaternary carbamates like physostigmine derivatives .

Properties

CAS No.

69766-32-1

Molecular Formula

C17H22IN5O2

Molecular Weight

455.3 g/mol

IUPAC Name

[5-(dimethylamino)-2-[(1-methylpyridin-1-ium-3-yl)diazenyl]phenyl] N,N-dimethylcarbamate;iodide

InChI

InChI=1S/C17H22N5O2.HI/c1-20(2)14-8-9-15(16(11-14)24-17(23)21(3)4)19-18-13-7-6-10-22(5)12-13;/h6-12H,1-5H3;1H/q+1;/p-1

InChI Key

BDMVTMSTLZICOM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide typically involves multiple steps:

    Formation of the diazenylphenyl intermediate: This step involves the reaction of a dimethylamino-substituted aniline with a diazonium salt to form the diazenylphenyl intermediate.

    Quaternization of the pyridine ring: The intermediate is then reacted with methyl iodide to quaternize the pyridine ring, forming the pyridinium salt.

    Carbamate formation: Finally, the quaternized intermediate is reacted with dimethylcarbamoyl chloride to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly used.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its unique structural features.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s activity depends on the presence of both a carbamate ester and a basic substituent (e.g., dimethylamino or quaternary ammonium groups). Below is a comparative analysis with key analogs:

Compound Key Substituents Biological Activity Toxicity/Regulatory Status
Target Compound: Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide Dimethylcarbamate, 3-pyridylazo, quaternary ammonium Potent AChE inhibition; likely miotic and intestinal stimulant (inferred from structural analogs) Not listed in EPA hazardous waste databases
Dimetilan (Carbamic acid, dimethyl-, 1-[(dimethylamino)carbonyl]-5-methyl-1H-pyrazol-3-yl ester) Dimethylcarbamate, pyrazole ring Insecticidal activity (AChE inhibition) EPA-listed hazardous waste (P191)
Physostigmine (methylcarbamate of eseroline) Methylcarbamate, tertiary amine AChE inhibition; treats glaucoma and myasthenia gravis High toxicity (LD₅₀ ~0.5 mg/kg in mice)
Fenbendazole ([5-(Phenylthio)-1H-benzimidazol-2-yl]carbamic acid methyl ester) Benzimidazole, phenylthio Anthelmintic (tubulin disruption) Low mammalian toxicity
Key Observations:
  • Quaternary vs. Tertiary Amines : The target compound’s quaternary ammonium group enhances AChE binding compared to tertiary amines (e.g., physostigmine), as seen in other quaternary carbamates .
  • Azo Group Impact : The 3-pyridylazo group may confer unique redox properties or metal-binding capacity, distinguishing it from pyrazole-based Dimetilan .

Pharmacological Activity

Acetylcholinesterase Inhibition
  • Target Compound : Expected to show strong AChE inhibition due to structural similarity to physostigmine and Dimetilan. Quaternary salts generally exhibit prolonged activity due to ionic interactions with AChE’s anionic site .
  • Dimetilan : Acts as an insecticidal carbamate with rapid AChE inhibition but shorter duration due to hydrolytic instability .
  • Methylphenylcarbamic Esters : Demonstrated weaker miotic activity than dimethylcarbamates, highlighting the importance of the dimethylcarbamate group .
Selectivity and Side Effects
  • The 3-pyridylazo group may reduce off-target effects compared to benzimidazole-based carbamates (e.g., Fenbendazole), which target tubulin .

Toxicity and Regulatory Status

  • Target Compound: No direct toxicity data found, but its absence from EPA hazardous waste lists (e.g., Arkansas Regulation No. 23 ) suggests lower acute toxicity compared to Dimetilan (P191) .
  • Dimetilan : Classified as hazardous due to neurotoxic effects .
  • Quaternary Carbamates : Generally exhibit higher acute toxicity than tertiary analogs but are less volatile .

Research Findings and Data Gaps

  • Stability : Dimethylcarbamates like Dimetilan are hydrolytically stable compared to diethyl or diallyl esters, which lack activity . The target compound’s methiodide form likely enhances stability.
  • Synthèse : The compound’s azo group may enable applications in biosensing or photodynamic therapy, though this remains unexplored in current literature .

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